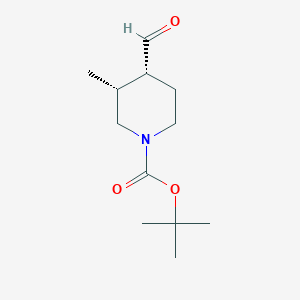

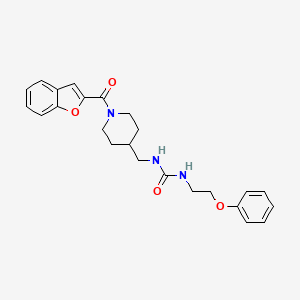

Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis” is a chemical compound. It is also known by other names such as "1-Boc-3-methylpiperidine-4-carbaldehyde;tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate;1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester" .

Synthesis Analysis

Unfortunately, the specific synthesis process for “this compound” is not available in the search results . For a detailed synthesis analysis, it would be best to refer to scientific literature or databases that specialize in chemical synthesis.Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the search results . For a detailed analysis of its chemical reactions, it would be best to refer to scientific literature or databases that specialize in chemical reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available in the search results . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to scientific literature or databases that specialize in chemical properties.Scientific Research Applications

Stereoselective Synthesis

Stereoselective syntheses utilizing tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate and its derivatives are foundational in creating enantiopure compounds. Boev et al. (2015) illustrated the conversion of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives into cis isomers through selective reactions, showcasing the compound's utility in obtaining specific stereoisomers which are crucial in drug development due to their distinct biological activities (Boev, A. I. Moskalenko, S. Belopukhov, & N. M. Przheval’skii, 2015).

Synthesis of Anticancer Intermediates

Zhang et al. (2018) reported on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as a significant intermediate for small molecule anticancer drugs. Their research highlights a rapid and high-yield synthetic method for this compound, underscoring its importance in the development of novel anticancer therapies (Zhang, K. Ye, Shan Xu, & Tongsheng Xu, 2018).

Building Blocks for Amino Acid Derivatives

Marin et al. (2004) demonstrated the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as excellent building blocks for synthesizing cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives. This application is crucial for pharmaceutical research and development, offering pathways to diverse bioactive molecules (Marin, C. Didierjean, A. Aubry, J. Casimir, J. Briand, & G. Guichard, 2004).

Intermediates for Jak3 Inhibitor Synthesis

Chen Xin-zhi (2011) focused on synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This research underscores the compound's role in creating targeted therapies for immune disorders and cancers, offering an efficient approach to this valuable intermediate (Chen Xin-zhi, 2011).

Solvation Properties Study

Troganis et al. (2005) explored the solvation properties of N-substituted cis and trans amides, including tert-butylformamide, revealing significant enthalpy and entropy changes. Such studies are essential for understanding the physicochemical properties of potential pharmaceuticals and optimizing their formulation and delivery (Troganis, E. Sicilia, K. Barbarossou, I. Gerothanassis, & N. Russo, 2005).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis” are not available in the search results . For a detailed understanding of its safety and hazards, it would be best to refer to scientific literature or databases that specialize in chemical safety and hazards.

Future Directions

The future directions for the study or application of “Tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis” are not available in the search results . For insights into potential future directions, it would be best to refer to scientific literature or databases that specialize in chemical research and development.

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVBIBPBUCVLHC-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1C=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)

![N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2708824.png)

![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)

![2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-n-methyl-n-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2708830.png)

![1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2708838.png)

![(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2708839.png)

![3-({7-[(4-fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile](/img/structure/B2708843.png)